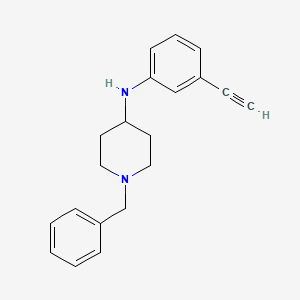

1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine

Overview

Description

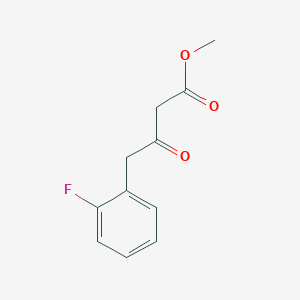

“1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” is a compound that contains a piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The compound also has a benzyl group and an ethynylphenyl group attached to the nitrogen atom in the piperidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidone analogs, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis

The molecular structure of this compound would be based on the piperidine ring, a six-membered ring with one nitrogen atom . The benzyl and ethynylphenyl groups would be attached to the nitrogen atom .Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound “1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” can be used in intra- and intermolecular reactions to create a wide array of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in the development of new drugs due to their significant pharmacological activities .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. As such, “1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” could be instrumental in the discovery and biological evaluation of potential drugs. Its derivatives may exhibit a range of biological activities, which can be harnessed in the development of treatments for various diseases .

Algaecide Development

Derivatives of “1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” have been studied for their algicidal properties. These compounds can be synthesized and analyzed for their structure-activity relationships against harmful algal species, offering a potential solution for controlling harmful algal blooms that cause water pollution .

Catalytic Applications

The benzyl and ethynyl groups present in “1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” make it a suitable candidate for catalytic applications. It can be used in the synthesis of acetatopalladium(II) complexes, which are effective catalysts in coupling reactions like the Suzuki–Miyaura coupling. This is crucial for creating carbon-carbon bonds in organic synthesis .

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the CCR5 receptor, preventing HIV-1 strains from infecting cells .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine disrupts the normal function of the receptor, which is to facilitate the entry of HIV-1 into cells . This disruption prevents the virus from infecting cells and spreading throughout the body .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The result of the action of 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the spread of the virus .

properties

IUPAC Name |

1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-17-9-6-10-20(15-17)21-19-11-13-22(14-12-19)16-18-7-4-3-5-8-18/h1,3-10,15,19,21H,11-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLVNDHATGJMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride](/img/structure/B1386628.png)

![6-Aminospiro[3.3]hept-2-ylamine dihydrochloride](/img/structure/B1386630.png)

![3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid](/img/structure/B1386645.png)

![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)